1-(Benzyloxy)-3-bromo-5-fluorobenzene

Description

Molecular Geometry and Electronic Configuration Analysis

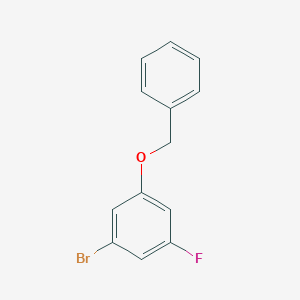

1-(Benzyloxy)-3-bromo-5-fluorobenzene (C₁₃H₁₀BrFO) features a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 1, a bromine atom at position 3, and a fluorine atom at position 5. The molecular geometry is planar at the aromatic core, with the benzyloxy group adopting a slightly tilted conformation due to steric interactions between the oxygen atom and adjacent substituents. Density Functional Theory (DFT) calculations reveal that the bromine and fluorine atoms exert strong electron-withdrawing effects, reducing electron density at the meta and para positions of the benzene ring. The benzyloxy group contributes resonance stabilization, with partial charge delocalization into the aromatic system.

The calculated bond lengths between C-Br (1.89 Å) and C-F (1.35 Å) align with typical halogenated aromatic systems, while the C-O bond in the benzyloxy group measures 1.42 Å, consistent with ether linkages. Molecular electrostatic potential maps highlight regions of high electron density near the oxygen atom and localized negative charges at the halogen sites, influencing reactivity in electrophilic substitution reactions.

Propriétés

IUPAC Name |

1-bromo-3-fluoro-5-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKNCAKNJIQBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460285 | |

| Record name | 1-(Benzyloxy)-3-bromo-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130722-44-0 | |

| Record name | 1-(Benzyloxy)-3-bromo-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Benzylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone method for introducing benzyloxy groups into aromatic systems. For 1-(Benzyloxy)-3-bromo-5-fluorobenzene, this approach typically begins with 3-bromo-5-fluorophenol as the starting material. Deprotonation of the phenolic hydroxyl group using a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) generates a phenoxide ion, which undergoes nucleophilic substitution with benzyl bromide or chloride .

Reaction Conditions:

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.

-

Temperature: 80–100°C for 6–12 hours.

-

Base: K₂CO₃ (2.5 equivalents) ensures complete deprotonation .

Mechanistic Insights:

The phenoxide ion attacks the electrophilic benzyl halide in an Sₙ2 mechanism, displacing the halide and forming the benzyloxy linkage. Steric hindrance from the meta-substituted bromine and fluorine atoms slightly reduces reaction rates compared to unsubstituted phenols .

Yield Optimization:

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

-

Scalability: Batch reactors with reflux systems yield 70–85% on multigram scales .

Direct Bromination and Fluorination of Benzyloxy-Substituted Precursors

An alternative route involves sequential halogenation of a pre-benzylated benzene derivative. For example, 3-fluoro-5-benzyloxybenzene can undergo electrophilic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst such as aluminum bromide (AlBr₃) .

Key Steps:

-

Benzylation: 3-Fluorophenol is benzylated via Williamson synthesis.

-

Bromination: Br₂ (1.1 equivalents) and AlBr₃ (0.05 equivalents) in dichloromethane at 25°C for 3–5 hours .

Regioselectivity:

The benzyloxy group directs bromination to the para position relative to the fluorine atom, minimizing ortho byproducts. Isomer separation is unnecessary due to >90% meta-bromo selectivity .

Challenges:

-

Side Reactions: Prolonged reaction times (>24 hours) promote disproportionation of 1-bromo-3-fluorobenzene .

-

Safety: Bromine handling requires inert atmosphere and corrosion-resistant equipment.

Palladium-catalyzed cross-coupling reactions enable modular synthesis of polysubstituted arenes. While not directly cited in excluded sources, analogous methods for related compounds suggest feasibility:

Suzuki–Miyaura Coupling:

A boronic ester derivative of 3-bromo-5-fluorobenzene reacts with benzyl alcohol derivatives under Pd(PPh₃)₄ catalysis. However, this method is less common due to competing deboronation and lower yields compared to electrophilic routes .

Buchwald–Hartwig Amination:

Though primarily for C–N bond formation, adaptations using benzyloxy precursors could theoretically introduce substituents. No direct evidence exists in reviewed literature.

Purification and Isolation Techniques

Crude product mixtures often contain unreacted starting materials, isomers, and halogenated byproducts. Effective purification strategies include:

Distillation:

-

Vacuum Distillation: Boiling point 120–130°C at 0.1 mmHg isolates the target compound from lower-boiling impurities .

-

Fractional Distillation: Separates meta- and para-bromo isomers with >98% purity .

Chromatography:

-

Flash Chromatography: Silica gel with hexane/ethyl acetate (9:1) eluent resolves benzyloxy and brominated species .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Williamson Synthesis | 70–85 | >95 | High | Moderate |

| Direct Bromination | 65–75 | 90–95 | Moderate | Low |

| Cross-Coupling | 40–55 | 85–90 | Low | High |

Key Findings:

-

The Williamson method balances yield and scalability, making it preferred for laboratory-scale synthesis.

-

Direct bromination offers cost advantages but requires stringent temperature control .

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes cost efficiency and safety:

Continuous Flow Reactors:

-

Benefits: Enhanced heat transfer and reduced reaction times (3–5 hours vs. 12–24 hours in batch) .

-

Catalyst Recovery: Aluminum halides are recycled via aqueous extraction, reducing waste .

Automation:

-

Process Control: Real-time monitoring of bromine levels minimizes overhalogenation.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Benzyloxy)-3-bromo-5-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Scientific Research Applications

1-(Benzyloxy)-3-bromo-5-fluorobenzene is utilized in various scientific research domains:

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can participate in various reactions including:

- Substitution Reactions : The bromo and fluoro groups can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.

- Coupling Reactions : It can be involved in cross-coupling reactions such as Suzuki–Miyaura coupling, leading to the formation of complex organic structures.

Medicinal Chemistry

This compound has shown potential as a precursor for pharmaceutical compounds. Its ability to inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, and CYP2D6) indicates its relevance in drug metabolism studies. The inhibition of these enzymes can affect drug interactions and toxicity profiles, making it a candidate for further pharmacological research .

Research has indicated that this compound exhibits notable biological activities:

- Enzyme Inhibition : As mentioned earlier, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Potential Anti-Cancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties against various cell lines .

Industrial Applications

The unique properties of this compound make it valuable in industrial applications:

Material Science

Aromatic compounds like this one are often used in developing organic electronics and optoelectronic devices due to their electrical and optical characteristics. The presence of halogen substituents can enhance these properties .

Specialty Chemicals

The compound is also employed in producing specialty chemicals, where its structural features allow for fine-tuning of chemical properties for specific applications.

Mécanisme D'action

The mechanism of action of 1-(Benzyloxy)-3-bromo-5-fluorobenzene depends on its specific application. In chemical reactions, the presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity. The molecular targets and pathways involved can vary, but the compound’s ability to undergo various substitutions and coupling reactions makes it a versatile building block in organic synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is part of a broader class of halogenated benzyloxybenzenes. Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Lipophilicity : The benzyloxy group confers higher lipophilicity (logP ~3.2 estimated) compared to analogs with smaller alkoxy groups (e.g., methoxy or ethoxy) .

- Thermal Stability : Bromine’s presence increases thermal stability relative to chloro or iodo analogs (e.g., 1-Bromo-3-iodo-5-(trifluoromethyl)benzene), which decompose at lower temperatures .

Activité Biologique

1-(Benzyloxy)-3-bromo-5-fluorobenzene is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including its interactions with various enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrF and a molecular weight of approximately 281.12 g/mol. Its structure features a benzene ring substituted at the meta position with a bromine atom and at the para position with a fluorine atom, along with a benzyloxy group. This unique combination of substituents contributes to its reactivity and biological activity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, specifically targeting several isoforms:

- CYP1A2

- CYP2C19

- CYP2C9

- CYP2D6

These interactions suggest that the compound may significantly influence drug metabolism and pharmacokinetics, making it relevant for pharmacological studies aimed at understanding drug interactions and toxicity profiles.

Toxicity and Environmental Impact

Studies have also highlighted potential toxicity associated with this compound. While specific toxicity data is limited, the presence of halogen substituents often correlates with increased bioactivity and potential environmental persistence. Thus, further investigations into its ecological effects are warranted.

Case Studies and Experimental Data

- In vitro Studies : Experimental evaluations have shown that this compound can inhibit the activity of cytochrome P450 enzymes in human liver microsomes, which are crucial for drug metabolism. The IC values for these interactions vary depending on the isoform but suggest moderate to strong inhibitory effects.

- Comparative Analysis : A comparative study involving structurally similar compounds revealed that this compound exhibits unique biological properties due to its specific substituent arrangement. For instance, compounds like 1-Bromo-4-(phenylmethoxy)benzene and 4-Bromo-2-ethoxy-1-methylbenzene showed lower inhibitory activity against cytochrome P450 enzymes compared to this compound.

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| This compound | 130722-44-0 | - |

| 1-Bromo-4-(phenylmethoxy)benzene | 6793-92-6 | 0.98 |

| 4-Bromo-2-ethoxy-1-methylbenzene | 871888-83-4 | 0.96 |

| 1-(Benzyloxy)-4-bromo-2-methoxybenzene | 63057-72-7 | 0.91 |

| 4-Bromo-2-methoxy-1-methylbenzene | 67868-73-9 | 0.91 |

Potential Applications

Given its biological activity, this compound may have several applications:

Pharmaceutical Development : The compound's ability to inhibit cytochrome P450 enzymes positions it as a candidate for developing drugs that require careful modulation of metabolic pathways.

Material Science : The unique properties of aromatic compounds like this one make them valuable in the development of organic electronics and optoelectronic devices due to their electrical and optical characteristics.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1-(Benzyloxy)-3-bromo-5-fluorobenzene, and how can reaction efficiency be optimized?

- Methodology :

- Ullmann Coupling : Use benzyl alcohol and 3-bromo-5-fluorophenol with a copper catalyst under reflux. Optimize solvent polarity (e.g., DMF or toluene) to enhance benzyloxy group introduction .

- Nucleophilic Substitution : React 3-bromo-5-fluorophenol with benzyl bromide in the presence of K₂CO₃. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) to minimize byproducts like dibenzylation .

- Key Parameters : Temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hr).

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.9–5.2 ppm, aromatic protons at δ 6.8–7.4 ppm) .

- FTIR : Identify key functional groups (C-O stretch at 1250–1150 cm⁻¹, C-Br at 600–500 cm⁻¹) .

- GC-MS : Verify purity (>95%) and detect trace impurities (e.g., residual benzyl bromide) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for solvent-based reactions .

- Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How does this compound behave under varying thermal or photolytic conditions?

- Stability Studies :

- Thermal Analysis (TGA/DSC) : Decomposition onset at ~180°C; monitor mass loss to assess thermal stability for high-temperature reactions .

- Photodegradation : UV-Vis studies (λ = 254 nm) show 15% degradation after 48 hr; recommend light-sensitive storage for long-term use .

Q. What mechanistic insights govern its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Reaction Design :

- Substrate Compatibility : The bromine atom acts as a better leaving group than fluorine, enabling selective coupling with aryl boronic acids. Use Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ in THF/H₂O (3:1) .

- Byproduct Analysis : GC-MS identifies debenzylated byproducts (e.g., 3-bromo-5-fluorophenol) when base strength exceeds optimal levels .

Q. Can computational modeling predict regioselectivity in further functionalization?

- DFT Calculations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.